molecular formula C14H15N3O4 B1387712 N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide CAS No. 1338494-98-6

N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide

Cat. No. B1387712
M. Wt: 289.29 g/mol
InChI Key: KENVIWSADGIMDU-UHFFFAOYSA-N
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Description

“N’-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide” is a chemical compound. It is structurally distinct and acts as a positive allosteric modulator . It has been identified as a promising broad-spectrum anti-inflammatory agent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dihedral angle between the phthalonitrile group and an isoindole-1,3-dione group . The compound consists of a phthalonitrile group and an isoindole-1,3-dione group connected by a flexible butoxy chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.22 g/mol . Other properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available for this specific compound .

properties

IUPAC Name

N'-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2-methylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8(2)12(19)16-15-11(18)7-17-13(20)9-5-3-4-6-10(9)14(17)21/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENVIWSADGIMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127859
Record name 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-(2-methyl-1-oxopropyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide

CAS RN

1338494-98-6
Record name 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-(2-methyl-1-oxopropyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,3-dioxo-, 2-(2-methyl-1-oxopropyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide

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